molecular formula C6H7BrN2 B189396 5-Bromo-6-methylpyridin-2-amine CAS No. 42753-71-9

5-Bromo-6-methylpyridin-2-amine

Cat. No. B189396
CAS RN: 42753-71-9
M. Wt: 187.04 g/mol
InChI Key: SEOZHXRTVJPQPZ-UHFFFAOYSA-N
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Description

5-Bromo-6-methylpyridin-2-amine is a chemical compound with the molecular formula C6H8BrN2 and a molecular weight of 188.05 g/mol . It is also known by several synonyms, including 2-amino-5-bromo-6-methylpyridine, 6-amino-3-bromo-2-methylpyridine, and 5-bromo-6-methyl-2-pyridinamine .


Synthesis Analysis

The synthesis of 5-Bromo-6-methylpyridin-2-amine can be achieved through the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . Another method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-methylpyridin-2-amine is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom . The compound also contains a bromine atom and a methyl group attached to the pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-6-methylpyridin-2-amine primarily include cross-coupling reactions. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids leads to the formation of novel pyridine derivatives .


Physical And Chemical Properties Analysis

5-Bromo-6-methylpyridin-2-amine is a light yellow crystalline substance . It has a melting point of 79-84 °C and a predicted boiling point of 234.3±35.0 °C . The compound is sensitive to moisture and should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis of Novel Pyridine Derivatives

A study by Ahmad et al. (2017) explored the synthesis of novel pyridine derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. They used 5-bromo-2-methylpyridin-3-amine in this process and conducted Density Functional Theory (DFT) studies to understand the reaction pathways. The synthesized compounds showed potential as chiral dopants for liquid crystals and displayed significant biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Catalyst in Amination Reactions

Ji et al. (2003) described the use of a palladium-Xantphos complex as a catalyst in the amination of polyhalopyridines, including 5-bromo-2-chloropyridine. The process yielded high chemoselectivity and isolated yields, demonstrating the efficiency of this approach in producing aminopyridines (Ji, Li, & Bunnelle, 2003).

Synthesis of Iminopyridine Ligands

Irrgang et al. (2007) reported the synthesis of sterically demanding iminopyridine ligands using 6-bromopyridine-2-carbaldehyde, a compound related to 5-bromo-6-methylpyridin-2-amine. Their method involved a two-step process including condensation and Kumada-type coupling, leading to the production of various iminopyridine ligands (Irrgang et al., 2007).

Safety And Hazards

5-Bromo-6-methylpyridin-2-amine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

properties

IUPAC Name

5-bromo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7BrN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOZHXRTVJPQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068414
Record name 2-Pyridinamine, 5-bromo-6-methyl-
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Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methylpyridin-2-amine

CAS RN

42753-71-9
Record name 5-Bromo-6-methyl-2-pyridinamine
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Record name 2-Pyridinamine, 5-bromo-6-methyl-
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Record name 2-Pyridinamine, 5-bromo-6-methyl-
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Record name 2-Pyridinamine, 5-bromo-6-methyl-
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Record name 5-bromo-6-methylpyridin-2-amine
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Record name 5-Bromo-6-methyl-2-pyridinamine
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Synthesis routes and methods I

Procedure details

This material was prepared in analogy to example 107 step A] from N-(5-bromo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, 7.05 g—obtained via standard acylation of 5-bromo-6-methyl-pyridin-2-ylamine with 2,2-dimethyl-propionyl chloride in CH2Cl2, with triethylamine as base, as viscous brown oil, MS (ESI): 271.2 (MH+)- butyllithium (34.94 mL, 1.6 M in hexane, Agros) and N,N-dimethylformamide (4 mL) as an amorphous light brown solid (5.7 g). MS (EI): 220.1 (M+)
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Synthesis routes and methods II

Procedure details

32.4 g(0.3 mole) of 6-aminopicoline was dissolved in a mixture of 28 g of conc. sulfuric acid and 120 ml of water and the resulting solution was cooled in ice water. 52.8 g(0.33 mole) of bromine was added dropwise to the solution over 30 minutes at 0° C. The reaction solution was stirred for 20 minutes at room temperature and neutralized with cold aqueous NaOH solution. The resultant was filtered and purified by column chromatography using methylene chloride and ethyl acetate as an eluent to obtain 31 g of the title compound(yield 55%).
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55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Endoori, KC Gulipalli, S Bodige… - Journal of …, 2021 - Wiley Online Library
… According to scheme 1, 5-bromo-6-methylpyridin-2-amine (1) and 1,3-dichloroacetone (2) were refluxed in EtOH for 16 h to get the 6-bromo-2-(chloromethyl)-5-methylimidazo[1,2-a]…
Number of citations: 13 onlinelibrary.wiley.com
JL Bolliger, CM Frech - Chemistry–A European Journal, 2010 - Wiley Online Library
… , such as 3-bromopyridine, 3-bromoquinoline, 5-bromo-2-methoxypyridine, 5-bromopyridin-3-amine, N-(5-bromopyridin-2-yl)acetamide, 5-bromo-6-methylpyridin-2-amine, as well as 5-…
M Grandl, F Pammer - Macromolecular Chemistry and Physics, 2015 - Wiley Online Library
In this work, the preparation of head‐to‐tail regioregular poly(6‐(1‐tridecenyl)‐pyridine‐2,5‐diyl) (PPy) and its post‐functionalization via hydroboration is described. PPy has been …
Number of citations: 15 onlinelibrary.wiley.com
H Söyler - 2018 - Universität Paderborn
Number of citations: 0

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